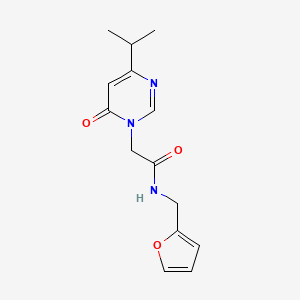

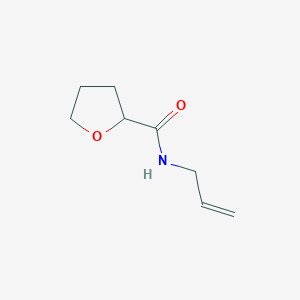

N-prop-2-enyloxolane-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-prop-2-enyloxolane-2-carboxamide is a chemical compound with the CAS Number: 546091-07-0 . It has a molecular weight of 155.2 . It is in liquid form .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 155.2 and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Improved Antifouling Properties of Polyamide Nanofiltration Membranes

Research has shown that modifying the density of surface carboxyl groups in polyamide nanofiltration membranes can significantly improve their antifouling properties. This modification helps in reducing the decline in water flux and increases fouling reversibility, making these membranes more efficient in water treatment applications (Mo et al., 2012).

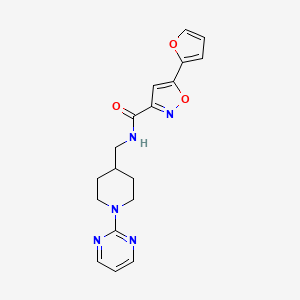

Synthesis of Heterocyclic Derivatives

N-prop-2-enyloxolane-2-carboxamide derivatives have been used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. This process yields a variety of heterocyclic compounds, demonstrating the compound's utility in organic synthesis and potential applications in developing pharmaceuticals and materials (Bacchi et al., 2005).

Catalysis and Enantioselective Reactions

Derivatives of this compound have been developed as highly enantioselective Lewis basic catalysts for certain chemical reactions. These catalysts have demonstrated high yields and enantioselectivities, making them valuable in the synthesis of complex organic compounds (Wang et al., 2006).

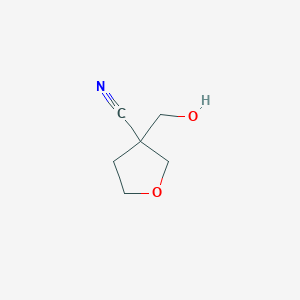

Drug Delivery Applications

Modifications of chitosan with N-(2-hydroxyethyl)prop-2-enamide (a related derivative) under γ-ray irradiation for drug delivery showcase the compound's utility in biomedical applications. This novel method allows for controlled modification, indicating potential in pharmaceutical formulations and targeted drug delivery systems (Huang et al., 2013).

Platinum-Catalyzed Hydroamination

Research involving the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides highlights the synthetic versatility of this compound derivatives. These reactions expand the toolkit available for organic synthesis, potentially impacting the manufacture of various organic compounds (Wang and Widenhoefer, 2004).

Antiviral Research

In the context of antiviral research, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) has been identified as a potent inhibitor of Zika virus replication, highlighting its potential as a lead compound for developing treatments against viral infections (Riva et al., 2021).

Mecanismo De Acción

Mode of Action

It is suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(prop-2-en-1-yl)oxolane-2-carboxamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets.

Propiedades

IUPAC Name |

N-prop-2-enyloxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2,7H,1,3-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDWJWMXWXXMHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B2814714.png)

![N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2814716.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2814723.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2814725.png)

![3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2814727.png)